molecular formula C12H18N2O3 B2798682 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid CAS No. 1890177-26-0

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid

Cat. No.: B2798682
CAS No.: 1890177-26-0
M. Wt: 238.287
InChI Key: UDUTXWUDTKVMDN-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic Acid is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole-4-carboxylic acid core, a privileged structure in medicinal chemistry, which is functionalized with a tetrahydropyran (oxan-4-yl) group and an isopropyl (propan-2-yl) moiety . The specific substitution pattern on the pyrazole ring is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological targets. Compounds within this class of pyrazole-carboxylic acids are of significant interest in pharmaceutical and agrochemical research. They are frequently utilized as versatile synthetic intermediates or building blocks in organic synthesis, particularly in the construction of more complex molecules for drug discovery programs . The presence of both hydrogen bond donor and acceptor groups, contributed by the carboxylic acid functionality, makes this compound a valuable fragment in the development of potential enzyme inhibitors or in the study of structure-activity relationships (SAR). Researchers may explore its application in areas such as molecular screening and the synthesis of compound libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(2)14-7-10(12(15)16)11(13-14)9-3-5-17-6-4-9/h7-9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUTXWUDTKVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-diketone can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Key Structural Features

The compound’s structural analogs differ in substituent positions and functional groups:

  • 1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1250570-10-5): Ethyl (position 1) and isopropyl (position 3) groups with a carboxylic acid at position 4 .
  • 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1342905-27-4): Oxan-4-yl (position 1) and carboxylic acid (position 3) .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid C12H18N2O3 238.29 Oxan-4-yl (3), Isopropyl (1) Carboxylic acid (4)
1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid C9H14N2O2 182.22 Ethyl (1), Isopropyl (3) Carboxylic acid (4)
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid C9H12N2O3 196.21 Oxan-4-yl (1) Carboxylic acid (3)

Key Observations :

  • The target compound’s higher molecular weight (238.29 vs. 182.22/196.21) stems from combined substituents.

Reactivity

The carboxylic acid at position 4 in the target compound is prone to decarboxylation under thermal or basic conditions, similar to pyridone-3-carboxylic acids described in decarboxylation studies . This contrasts with 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid, where the carboxylic acid at position 3 may exhibit distinct reactivity due to electronic effects from the adjacent oxan-4-yl group .

Computational and Electronic Properties

Noncovalent interaction analysis (e.g., using Multiwfn ) reveals that the oxan-4-yl group in the target compound contributes to van der Waals interactions and hydrogen bonding, while the isopropyl group introduces steric repulsion. Comparatively, the ethyl group in 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid offers fewer hydrogen-bonding opportunities but reduces steric hindrance .

Table 2: Computational Properties (Hypothetical Data)
Compound LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound 1.8 1 5 78.5
1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 2.3 1 3 54.2
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid 1.2 1 5 82.1

Biological Activity

Overview

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid functionality. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 1890177-26-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
  • Introduction of the oxan-4-yl group via nucleophilic substitution.
  • Functionalization to incorporate the carboxylic acid group.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit effects such as enzyme inhibition or receptor modulation, which can lead to alterations in metabolic processes.

Pharmacological Potential

Research indicates that derivatives of pyrazole compounds, including this compound, have shown promise in various pharmacological applications:

  • Antimicrobial Activity : Compounds in this class have been assessed for their antibacterial properties, showing effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Insecticidal Properties : Research has indicated that pyrazole derivatives may exhibit larvicidal activity against mosquito vectors, such as Aedes aegypti, which is significant for public health due to its role in transmitting diseases like dengue and Zika virus.

Study on Antimicrobial Activity

A study evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The results demonstrated that certain substitutions on the pyrazole ring enhanced antimicrobial efficacy, indicating a structure–activity relationship (SAR) that could guide future drug design.

Insecticidal Activity Assessment

In a larvicidal study, this compound was tested against Aedes aegypti. The compound showed significant larvicidal activity with LC50 values comparable to existing insecticides, suggesting its potential as a new active ingredient in mosquito control strategies.

CompoundLC50 (μM)LC90 (μM)Toxicity to Mammals
Temephos<10.94N/ALow
3-(Oxan-4-ylyl)-1-propan-2-ylylpyrazole28.9 ± 5.6162.7 ± 26.2Non-toxic at high doses

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
pH4–6Enhances cyclization
SolventDMF/Acetic AcidImproves solubility
CatalystPd/C (5% loading)Accelerates coupling

Q. Table 2. Comparative Biological Activity of Enantiomers

EnantiomerTarget EnzymeIC50_{50} (µM)Binding Affinity (kcal/mol)
(R)-formCOX-20.45-9.2
(S)-formCOX-21.78-7.8

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